N-(3,5-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound It is characterized by its complex structure, which includes multiple aromatic rings, a triazole ring, and a pyrimidine ring
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
F0648-0256, also known as N-(3,5-dimethylphenyl)-2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, primarily targets the Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a critical component of many cellular processes, including cell growth and apoptosis, and is often implicated in a variety of diseases, including rheumatoid arthritis .
Mode of Action
F0648-0256 acts as an inhibitor of Stat3. It forms dimers when activated and undergoes nuclear translocalization . F0648-0256 is believed to block the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 from exerting its effects, thereby modulating the progression of immune and inflammatory responses .
Biochemical Pathways
The inhibition of Stat3 by F0648-0256 affects various biochemical pathways. Stat3 is a key hub in the cytokine network, and its inhibition can modulate the recruitment, activation, and function of immune cells and other leukocytes
Pharmacokinetics
It is generally well-tolerated, with no serious adverse events or dose-limiting toxicities reported . The compound’s exposure generally increases dose-dependently .
Result of Action
The inhibition of Stat3 by F0648-0256 results in significant therapeutic activities against rheumatoid arthritis . It significantly blocked Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts . This leads to a decrease in the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a condensation reaction with urea or thiourea derivatives.
Formation of the Sulfanyl Linkage:
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propionamide: Differing by the length of the acyl chain.
N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]butyramide: Differing by the length of the acyl chain.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-14-5-6-17(4)20(10-14)31-21(11-19-12-22(32)28-24(34)27-19)29-30-25(31)35-13-23(33)26-18-8-15(2)7-16(3)9-18/h5-10,12H,11,13H2,1-4H3,(H,26,33)(H2,27,28,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHULDXHVIROEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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